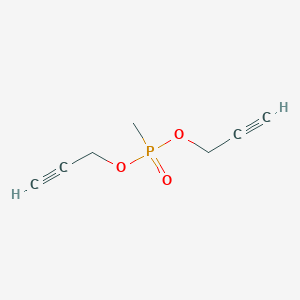

Diprop-2-yn-1-yl methylphosphonate

Description

Structure

3D Structure

Properties

CAS No. |

79288-98-5 |

|---|---|

Molecular Formula |

C7H9O3P |

Molecular Weight |

172.12 g/mol |

IUPAC Name |

3-[methyl(prop-2-ynoxy)phosphoryl]oxyprop-1-yne |

InChI |

InChI=1S/C7H9O3P/c1-4-6-9-11(3,8)10-7-5-2/h1-2H,6-7H2,3H3 |

InChI Key |

QYFPVQVOQJVLOX-UHFFFAOYSA-N |

Canonical SMILES |

CP(=O)(OCC#C)OCC#C |

Origin of Product |

United States |

Synthetic Methodologies for Propargyl Phosphonate Esters

Established Approaches for Phosphonate (B1237965) Ester Formation

The creation of the phosphonate ester core is a fundamental step in the synthesis of compounds like Diprop-2-yn-1-yl methylphosphonate (B1257008). Several classical and contemporary reactions are widely employed for this purpose.

Arbuzov Reaction and Its Adaptations for Phosphonates

The Michaelis-Arbuzov reaction is a cornerstone in the synthesis of phosphonates. jk-sci.comgoogle.comwikipedia.orgchem-station.com This reaction typically involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide to form a dialkyl phosphonate. jk-sci.comwikipedia.orgorganic-chemistry.org The general mechanism is initiated by the nucleophilic attack of the phosphorus atom on the alkyl halide, leading to a phosphonium (B103445) salt intermediate, which then undergoes dealkylation by the halide ion to yield the final phosphonate product. google.comwikipedia.org

For the synthesis of a methylphosphonate, a dialkyl methylphosphonite would be the starting phosphorus-containing reactant. The reaction with an appropriate propargyl halide, such as propargyl bromide, would then introduce the desired propargyl group. The reactivity of the alkyl halide is a critical factor, with the general trend being R-I > R-Br > R-Cl. jk-sci.com While primary alkyl halides react readily, the reaction can also be applied to activated halides like allyl and propargyl halides. wikipedia.org

| Reactant 1 | Reactant 2 | Product | Key Features |

| Trimethyl phosphite | Propargyl halide (e.g., bromide) | Dimethyl propargylphosphonate | Classic method for P-C bond formation. jk-sci.comwikipedia.org |

| Diethyl methylphosphonite | Propargyl halide | Ethyl methylpropargylphosphonate | Introduces a methyl group directly on the phosphorus atom. |

Mitsunobu Reaction in Phosphonate Esterification

The Mitsunobu reaction offers a powerful and versatile method for forming esters, including phosphonate esters, from an alcohol and an acidic component. wikipedia.orgorganic-chemistry.orgjkchemical.com This reaction typically employs a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol for nucleophilic attack. wikipedia.orgorganic-chemistry.org

In the context of synthesizing Diprop-2-yn-1-yl methylphosphonate, propargyl alcohol would serve as the alcohol component. The acidic component would be a methylphosphonic acid derivative. The reaction proceeds with a characteristic inversion of stereochemistry at the alcohol carbon, a feature of significant importance in stereoselective synthesis. organic-chemistry.org The reaction is generally effective for primary and secondary alcohols. jkchemical.com

A general protocol involves dissolving the alcohol, the acidic phosphonate precursor, and triphenylphosphine in a suitable solvent like tetrahydrofuran (B95107) (THF), followed by the slow addition of the azodicarboxylate at a reduced temperature. wikipedia.org

| Alcohol | Acidic Component | Reagents | Product |

| Propargyl alcohol | Methylphosphonic acid | PPh3, DEAD/DIAD | Monoprop-2-yn-1-yl methylphosphonate |

| Propargyl alcohol | Dimethyl phosphite | PPh3, DEAD/DIAD | This compound |

Palladium-Catalyzed Phosphorus-Carbon Bond Formation

Palladium-catalyzed cross-coupling reactions have emerged as a highly efficient and selective tool for the formation of phosphorus-carbon bonds. organic-chemistry.org These methods offer mild reaction conditions and broad substrate scope. For the synthesis of propargyl phosphonates, a palladium(0) catalyst can facilitate the reaction between a propargylic derivative (such as a carbonate or halide) and a phosphorus nucleophile, like a H-phosphonate. organic-chemistry.org

This approach has been successfully employed for the synthesis of allenylphosphonates, which can be isomeric products in reactions involving propargylic precursors. organic-chemistry.org The choice of ligands and reaction conditions can often control the selectivity between the propargyl and allenyl products. The reaction is noted for its high efficiency and stereospecificity, allowing for the transfer of chirality from the starting materials to the product. organic-chemistry.org

| Propargylic Substrate | Phosphorus Nucleophile | Catalyst/Ligand | Product Type |

| Propargyl carbonate | Dimethyl H-phosphonate | Pd(0) catalyst | Propargyl/Allenic phosphonate organic-chemistry.org |

| Propargyl phosphate (B84403) | Dimethyl H-phosphonate | Pd(0) catalyst | Propargyl/Allenic phosphonate |

Selective De-esterification Techniques

In many synthetic routes, it is necessary to selectively remove one or more ester groups from a phosphonate diester or triester to yield a phosphonic acid or a monoester. Various reagents have been developed for this purpose, offering different levels of selectivity.

Trimethylsilyl (B98337) halides, particularly trimethylsilyl bromide (TMSBr) and trimethylsilyl iodide (TMSI), are widely used for the dealkylation of phosphonate esters. rsc.orgrsc.org TMSI is a potent reagent that can rapidly and quantitatively convert alkyl phosphonate esters to their corresponding trimethylsilyl esters, which are then easily hydrolyzed to the phosphonic acid. rsc.org While highly effective, achieving selective monodealkylation of a dialkyl phosphonate with one equivalent of the reagent can be challenging. rsc.org

Chlorotrimethylsilane (TMSCl) can also be used for the complete dealkylation of phosphonate esters at elevated temperatures. nih.gov For more targeted dealkylation, for instance, the removal of a methyl group in the presence of other alkyl esters, specific conditions and reagents are required. For example, sodium ethanethiolate has been used for the demethylation of dimethyl phosphonate esters. nih.gov

| Phosphonate Ester | Reagent | Product | Key Feature |

| Dialkyl methylphosphonate | TMSI (excess) | Methylphosphonic acid | Complete dealkylation rsc.org |

| Dimethyl phosphonate | Sodium ethanethiolate | Monomethyl phosphonate/Phosphonic acid | Selective demethylation nih.gov |

| Dialkyl phosphonate | TMSCl (high temp.) | Phosphonic acid | Complete dealkylation nih.gov |

Introduction of Propargyl Groups into Phosphonate Structures

The introduction of the propargyl group is a defining step in the synthesis of the target class of compounds. This is typically achieved by reacting a suitable phosphorus-containing precursor with a propargyl electrophile or by using a propargyl nucleophile.

Reactions Involving Propargyl Halides or Alcohols

The most direct method for introducing a propargyl group is through the reaction of a phosphorus nucleophile with a propargyl halide, most commonly propargyl bromide. This is a key step in the Arbuzov reaction for synthesizing propargyl phosphonates. wikipedia.org The reaction of a trialkyl phosphite or a dialkyl methylphosphonite with propargyl bromide would yield the corresponding propargylphosphonate.

Alternatively, propargyl alcohol can be used as the source of the propargyl group, particularly in reactions like the Mitsunobu esterification, where it is activated in situ. wikipedia.orgorganic-chemistry.org Palladium-catalyzed reactions can also utilize propargyl alcohol derivatives, such as carbonates or phosphates, to introduce the propargyl moiety. organic-chemistry.org

Hydrophosphorylation of Alkynes with P(O)-H Compounds

The hydrophosphorylation of alkynes represents a direct and atom-economical method for the formation of carbon-phosphorus bonds, leading to vinylphosphonates. nih.gov This reaction involves the addition of a P(O)-H moiety, such as from H-phosphonates, H-phosphinates, or secondary phosphine oxides, across the carbon-carbon triple bond of an alkyne. organic-chemistry.orgsci-hub.se

Transition metal catalysis is frequently employed to control the regioselectivity and efficiency of this transformation. nih.gov Palladium-based catalysts, in particular, have been studied extensively. For the reaction with H-phosphonates, a palladium catalyst with a diphosphine ligand like dppp (B1165662) (1,3-bis(diphenylphosphino)propane) has been shown to be effective, typically yielding Markovnikov adducts with high regioselectivity for both aromatic and aliphatic alkynes. organic-chemistry.orgsci-hub.se The general mechanism with a terminal alkyne suggests that the H-phosphonate can act similarly to a Brønsted acid, leading to a hydropalladation event that selectively generates an α-alkenylpalladium intermediate, which then produces the final product. sci-hub.se Aromatic alkynes tend to exhibit higher reactivity than aliphatic ones, and terminal alkynes react more readily than internal alkynes. sci-hub.se

Copper-catalyzed systems have also been developed as a cost-effective alternative to palladium. nih.govnih.gov For instance, copper(I) iodide (CuI) with an ethylenediamine (B42938) ligand can effectively catalyze the anti-Markovnikov hydrophosphorylation of terminal alkynes to produce E-alkenylphosphine oxides. nih.gov These copper-catalyzed reactions can often proceed under aerobic conditions, adding to their practical utility. nih.govnih.gov The choice of catalyst system is crucial as it dictates the outcome, allowing for selective synthesis of either Markovnikov or anti-Markovnikov products, and influencing the E/Z stereoselectivity of the resulting vinylphosphonate (B8674324). nih.govnih.gov

Table 1: Comparison of Catalytic Systems for Alkyne Hydrophosphorylation

| Catalyst System | Predominant Regioselectivity | P(O)-H Compound Scope | Reference |

|---|---|---|---|

| Palladium/dppp | Markovnikov | H-phosphonates, H-phosphinates, secondary phosphine oxides | organic-chemistry.org, sci-hub.se |

| Copper(I)/diamine | Anti-Markovnikov (for E-alkenylphosphine oxides) | Diarylphosphine oxides, dialkylphosphine oxides, dialkyl phosphites | nih.gov, nih.gov |

Addition Reactions to Propargyl Systems

While hydrophosphorylation of alkynes typically yields vinylphosphonates (with a C=C-P linkage), addition reactions to propargylic substrates or precursors are key to forming propargyl phosphonates, which feature a P-C-C≡C or P-O-C-C≡C scaffold.

One notable method involves the addition of organometallic reagents to acyl phosphonates. For example, tertiary propargylic phosphonates containing a hydroxyl group have been synthesized in good yields through the addition of tris-(propynyl)aluminum reagents to various acyl phosphonates. tubitak.gov.tr This reaction constructs the propargylic framework directly at the carbon alpha to the phosphorus atom.

Another fundamental approach is the Pudovik reaction (or the related Abramov reaction), which involves the nucleophilic addition of H-phosphonates to carbonyl compounds to generate α-hydroxyphosphonates. nih.gov These intermediates are versatile and can be further functionalized. nih.gov For instance, the hydroxyl group can be substituted to introduce the propargyl moiety, or the initial aldehyde/ketone could already contain an alkyne, leading to a propargyl-functionalized α-hydroxyphosphonate.

Furthermore, the Michael addition of H-phosphonates to activated alkenes is a well-established method for C-P bond formation. rsc.orgrsc.org While typically applied to α,β-unsaturated esters, ketones, or nitriles, this concept can be extended to substrates containing a propargyl group, provided a suitable Michael acceptor is present in the molecule. The effectiveness and pathway of these reactions are highly dependent on the catalyst, which is often a base, and the specific structures of the reactants. rsc.org

Specific Synthetic Routes to Symmetrically Substituted Propargyl Phosphonates (e.g., this compound)

The synthesis of symmetrically substituted propargyl phosphonates, such as this compound, typically involves the reaction of a suitable phosphorus-containing electrophile with two equivalents of a propargyl nucleophile. A common and straightforward laboratory-scale synthesis would be the reaction of methylphosphonic dichloride with two equivalents of propargyl alcohol in the presence of a base (like triethylamine (B128534) or pyridine) to neutralize the HCl byproduct.

One-Pot Reaction Strategies

One-pot synthesis methodologies are highly valued in modern chemistry for their efficiency, reduced waste, and operational simplicity. In the context of phosphonate synthesis, these strategies often involve sequential reactions where intermediates are not isolated. nih.gov For instance, a one-pot synthesis of hydroxymethylene-(phosphinyl)phosphonates has been developed that proceeds in good to excellent yields without any intermediate purification steps. nih.gov The progress of such one-pot reactions can be effectively monitored using ³¹P NMR spectroscopy to identify all phosphorylated intermediates and ensure the reaction has reached completion. nih.gov

Another example is the palladium-catalyzed one-pot synthesis of alkynylphosphonates from 1,1-dibromo-1-alkenes. nih.gov This procedure involves the reaction of the dibromoalkene with an H-phosphonate in the presence of a palladium catalyst and a base, demonstrating the power of tandem catalysis in simplifying complex transformations. nih.gov Such principles could be adapted for the synthesis of this compound, potentially starting from methylphosphonous acid or its derivatives and propargyl alcohol in a single reaction vessel under conditions that promote sequential esterification.

Multi-Component Reactions (as related to alkyne functionalization)

Multi-component reactions (MCRs) are powerful tools for building molecular complexity in a single step by combining three or more reactants. rsc.org Alkynes are excellent substrates for MCRs due to the reactivity of their C≡C triple bond and, for terminal alkynes, the C-H bond. rsc.org

A prominent MCR involving alkynes is the A³-coupling (Aldehyde-Alkyne-Amine), which synthesizes propargylamines. rsc.org While not directly forming phosphonates, this reaction highlights the utility of MCRs in functionalizing alkynes. In the realm of organophosphorus chemistry, the Kabachnik-Fields reaction is a classic MCR that produces α-aminophosphonates from an aldehyde, an amine, and a dialkyl phosphite. rsc.org

The principles of MCRs can be applied to the synthesis of complex phosphonates containing alkyne functionalities. For example, a three-component reaction using 2-aminopyridines, aldehydes, and alkynes, catalyzed by a copper/acid system, can lead to fused imidazopyridines via a propargylamine (B41283) intermediate followed by cycloisomerization. rsc.org This demonstrates how the propargyl unit, formed in situ, can be a key structural element in a complex MCR product. The development of novel MCRs that incorporate a phosphorus-containing reactant, an alkyne, and other components remains an active area of research for the efficient synthesis of novel functionalized phosphonate esters.

Analytical Methods for Structural Elucidation of Novel Phosphonate Esters

The definitive characterization of novel phosphonate esters like this compound relies on a combination of modern spectroscopic techniques. These methods provide detailed information about the molecular structure, connectivity, and purity of the synthesized compound.

Table 2: Key Analytical Techniques for Phosphonate Ester Characterization

| Analytical Method | Information Provided | Typical Observations for this compound | Reference |

|---|---|---|---|

| Nuclear Magnetic Resonance (NMR) | |||

| ¹H NMR | Provides information on the number, environment, and connectivity of hydrogen atoms. | Signals for the methyl group (CH₃-P), the methylene (B1212753) group (O-CH₂-C), and the terminal alkyne proton (C≡C-H). Coupling to ³¹P would be observed for the methyl and methylene protons. | mdpi.com, mdpi.com |

| ¹³C NMR | Shows the chemical environment of each carbon atom. | Resonances for the methyl carbon, the methylene carbon, and the two sp-hybridized alkyne carbons. C-P coupling would be visible. | mdpi.com |

| ³¹P NMR | Directly observes the phosphorus nucleus, providing information on its chemical environment and oxidation state. It is highly sensitive to the substituents on the phosphorus atom. | A single resonance in the phosphonate region, confirming the presence of one type of phosphorus environment. | nih.gov, nih.gov |

| 2D NMR (COSY, HMQC, HMBC) | Establishes correlations between nuclei (H-H, C-H) to confirm the exact connectivity of the molecular framework. | Confirms the CH₃-P, P-O-CH₂, and CH₂-C≡C-H bond sequences. | mdpi.com |

| Mass Spectrometry (MS) | Determines the molecular weight of the compound and provides information about its fragmentation pattern, which aids in structural confirmation. | The molecular ion peak corresponding to the exact mass of the compound would be observed. | mdpi.com |

| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups based on their characteristic vibrational frequencies. | Characteristic absorption bands for the P=O (phosphoryl) group, the C≡C (alkyne) stretch, the ≡C-H (terminal alkyne) stretch, and C-O-P bonds. | mdpi.com |

Together, these analytical methods provide an unambiguous confirmation of the structure and purity of newly synthesized phosphonate esters, which is essential for any further study or application of the compound.

Reactivity and Reaction Mechanisms of Diprop 2 Yn 1 Yl Methylphosphonate

Electronic and Steric Effects on Phosphonate (B1237965) Reactivity

The reactivity of the phosphonate group in diprop-2-yn-1-yl methylphosphonate (B1257008) is governed by a combination of electronic and steric factors originating from its constituent groups: the methyl group, the two propargyl (prop-2-yn-1-yl) ester groups, and the phosphoryl (P=O) group.

Electronic Effects: The phosphorus atom is bonded to a methyl group via a stable carbon-phosphorus (C-P) bond, and to two oxygen atoms, which in turn are connected to the propargyl groups. The phosphoryl group is highly polar, with the electronegative oxygen atom drawing electron density from the phosphorus atom. This makes the phosphorus center electron-deficient and thus highly electrophilic, a key factor in its interaction with nucleophiles. youtube.comyoutube.com This electrophilicity is a general feature of organophosphorus compounds and is central to their reaction mechanisms. researchgate.netsapub.org

Steric Effects: Steric hindrance around the phosphorus center influences the accessibility of nucleophiles. While the methyl group is relatively small, the two propargyl groups are more sterically demanding than simple alkyl groups like ethyl or methyl. In related phosphonates, the size of the ester groups can significantly impact reaction rates. For instance, a study on the addition of H-phosphonates to alkynes showed that diisopropyl phosphite (B83602) was unreactive compared to dimethyl phosphite, likely due to greater steric hindrance. nih.gov Similarly, the chiral environment created by substituents on the phosphorus atom can introduce stereochemical restrictions that affect the preferred conformations and reactivity. nih.gov In the context of diprop-2-yn-1-yl methylphosphonate, the propargyl groups are expected to influence the approach of reactants to the phosphorus atom.

Reactivity Profile of Terminal Alkyne Moieties in the Compound

The two terminal alkyne moieties are the primary sites of reactivity in this compound. Terminal alkynes are versatile functional groups that can undergo a wide array of transformations.

The reactivity of the triple bond can be influenced by several factors:

Addition Reactions: The π-bonds of the alkyne are susceptible to addition reactions. A notable example is the hydrophosphonylation, where an H-phosphonate adds across the triple bond. These reactions are often catalyzed by metals but can also proceed under metal-free conditions, typically yielding vinylphosphonates. nih.gov The regioselectivity of this addition is highly dependent on the reaction conditions and the substitution pattern of the alkyne. nih.gov

Metal-Catalyzed Reactions: The terminal alkynes can participate in various metal-catalyzed cross-coupling and cycloaddition reactions. For instance, ene-yne metathesis reactions involving unsaturated phosphonates and terminal alkynes have been used to synthesize phosphorylated 1,3-dienes. beilstein-journals.org

Nucleophilic and Electrophilic Character: The alkyne can act as a nucleophile, for example, in attacking an electrophilic center. Conversely, the triple bond can be activated by an acid or metal catalyst, making it susceptible to nucleophilic attack. nih.gov

The presence of two terminal alkyne groups in one molecule offers the potential for intramolecular reactions or the formation of polymers and complex molecular architectures through sequential or simultaneous reactions at both sites.

Mechanistic Studies of Phosphorus-Carbon Bond Transformations

The core of this compound contains a direct phosphorus-carbon (P-C) bond, which is known to be chemically robust and resistant to hydrolysis and photolysis compared to the phosphorus-oxygen (P-O) bonds in phosphate (B84403) esters. tamu.edu

The formation of the P-C bond in phosphonates is a key step in their synthesis and can be achieved through various methods, such as the Michaelis–Arbuzov reaction or the Kabachnik–Fields reaction. researchgate.net Mechanistic studies on the enzymatic cleavage of the P-C bond in other phosphonates have revealed complex radical-based transformations, highlighting the bond's inherent stability. nih.govrsc.org In abiotic reactions, transformations involving the P-C bond are less common than reactions at the P-O-C ester linkages or the phosphoryl group. Hydrolysis of the propargyl ester bonds would be the more likely degradation pathway under typical hydrolytic conditions, leaving the methylphosphonic acid core intact.

The dual functionality of this compound allows for a rich interplay of nucleophilic and electrophilic interactions.

Electrophilic Center (Phosphorus): As established, the phosphorus atom is a strong electrophilic site. youtube.comyoutube.com It is susceptible to attack by nucleophiles, which can lead to substitution at the phosphorus center. Such reactions typically proceed either through a concerted mechanism involving a single pentacoordinate transition state or a stepwise mechanism with a trigonal bipyramidal intermediate. sapub.org The choice of pathway is influenced by the nature of the nucleophile and the leaving group. sapub.org

Nucleophilic Moieties (Alkynes and P=O Oxygen): The π-systems of the two alkyne groups are electron-rich and can act as nucleophiles. youtube.com For example, they can add to strong electrophiles. The oxygen atom of the phosphoryl group also possesses lone pairs of electrons and can act as a nucleophile or a hydrogen bond acceptor. youtube.com

These characteristics allow the molecule to potentially react with a wide variety of reagents. For example, in the presence of an acid catalyst, the phosphoryl oxygen can be protonated, further increasing the electrophilicity of the phosphorus atom. Simultaneously, the alkyne can be activated for addition reactions. nih.gov

Understanding the transition states (TS) of reactions involving phosphonates is crucial for elucidating their mechanisms. While specific transition state analyses for this compound are not available, insights can be drawn from studies on analogous systems.

For nucleophilic substitution at the phosphorus center, reactions can proceed through either an associative or dissociative mechanism.

Associative Mechanism: In this pathway, bond formation with the incoming nucleophile is significantly advanced in the transition state, which has a trigonal bipyramidal geometry. This is common for reactions at phosphorus centers. sapub.org

Dissociative Mechanism: This pathway involves a "loose" transition state with extensive cleavage of the bond to the leaving group, and the transferring group resembles a metaphosphate-like species. acs.org

Kinetic isotope effect (KIE) studies are powerful tools for probing transition state structures. acs.orgnih.gov For example, in the hydrolysis of phosphate esters, a large KIE for the leaving group oxygen suggests significant bond breaking in the TS. acs.org Computational studies also provide detailed pictures of the potential energy surfaces and the geometries of transition states. researchgate.net In a proposed mechanism for the addition of H-phosphonates to alkynes, the reaction proceeds through an intermediate vinyl triflate, which is then substituted by the phosphite tautomer in the rate-determining step. nih.gov The transition state for this substitution would involve nucleophilic attack of the phosphorus on the vinyl carbon.

Regioselectivity and Stereoselectivity in Alkyne-Involving Reactions

When this compound undergoes reactions at its terminal alkyne groups, the orientation of the addition (regioselectivity) and the spatial arrangement of the resulting atoms (stereoselectivity) are critical considerations. khanacademy.orgyoutube.com

Regioselectivity: In the addition of unsymmetrical reagents (like H-X) to the terminal alkynes, two different constitutional isomers (regioisomers) can be formed. The outcome is often dictated by electronic and steric factors. For example, the hydrophosphonylation of terminal aryl alkynes under specific metal-free conditions has been shown to be highly regioselective, exclusively affording the Markovnikov adduct. nih.gov This selectivity is attributed to the formation of a more stable vinyl cation intermediate. In contrast, radical additions often lead to the anti-Markovnikov product.

Stereoselectivity: Many reactions of alkynes can produce stereoisomers (e.g., E/Z isomers of an alkene). A reaction that produces a predominance of one stereoisomer is termed stereoselective. For instance, the radical-initiated phosphinylphosphination of terminal alkynes with tetraphenyldiphosphine monoxide yields the corresponding (E)-isomers with high stereoselectivity (E/Z ratios up to 99:1). beilstein-journals.org The observed stereochemistry is explained by the reaction pathway, where the bulky phosphinyl groups orient themselves to minimize steric repulsion in the transition state. beilstein-journals.org

The table below summarizes the selectivity observed in reactions involving systems related to the functional groups in this compound.

Table of Mentioned Chemical Compounds

Advanced Chemical Transformations Involving Alkyne Moieties

Click Chemistry Applications: Azide-Alkyne Cycloaddition (AAC)

Click chemistry, characterized by its efficiency, high yields, and stereospecificity, provides a powerful tool for molecular assembly. nih.gov The azide-alkyne cycloaddition (AAC) is a cornerstone of this concept, enabling the rapid and selective formation of triazole rings. nih.gov This reaction is particularly valuable for synthesizing organophosphorus compounds, where the resulting phosphonate-functionalized triazoles exhibit enhanced biological activities and stability. nih.gov

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Propargyl Phosphonates

The copper(I)-catalyzed variant of the Huisgen 1,3-dipolar cycloaddition is a premier example of click chemistry, renowned for its exceptional regioselectivity, mild reaction conditions, and broad applicability. springerprofessional.deresearchgate.net This reaction exclusively yields 1,4-disubstituted 1,2,3-triazoles, a stark contrast to the uncatalyzed thermal reaction which produces a mixture of 1,4- and 1,5-regioisomers. nih.gov For propargyl phosphonates like diprop-2-yn-1-yl methylphosphonate (B1257008), the CuAAC reaction provides a straightforward route to novel phosphonate-containing triazoles. researchgate.netrsc.org

Regioselective Synthesis of 1,4-Disubstituted 1,2,3-Triazoles

The CuAAC reaction's high regioselectivity is a result of its mechanism, which involves the formation of a copper(I) acetylide intermediate. wikipedia.org This intermediate reacts with an organic azide (B81097) in a stepwise manner that exclusively leads to the 1,4-isomer. nih.govrsc.org Density Functional Theory (DFT) studies have shown that the coordination of copper(I) to the alkyne alters the reaction mechanism from a one-step process to a polar, stepwise pathway, significantly lowering the activation energy for the formation of the 1,4-disubstituted product compared to the 1,5-isomer. nih.govresearchgate.net This robust regioselectivity makes CuAAC a highly reliable method for synthesizing specifically functionalized 1,2,3-triazoles from propargyl phosphonates and various organic azides. springerprofessional.deresearchgate.netnih.gov The resulting 1,2,3-triazole-phosphonate compounds are valuable motifs in chemical biology and medicinal chemistry. nih.govrsc.org

Optimization of Reaction Conditions and Catalytic Systems (e.g., Copper Salts, Sodium Ascorbate)

The active catalyst in CuAAC is the copper(I) ion. jenabioscience.com However, Cu(I) salts are often unstable and susceptible to oxidation in air. nih.govjenabioscience.com A common and more convenient procedure involves generating the Cu(I) species in situ from a stable copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), using a reducing agent. nih.govnih.gov Sodium ascorbate (B8700270) is the most widely used reductant for this purpose in both organic synthesis and bioconjugation. nih.govjenabioscience.comnih.gov

The reaction is typically performed in a variety of solvents, including water, which aligns with the principles of green chemistry. researchgate.netresearchgate.net To enhance catalyst stability and prevent precipitation, especially in biological applications, chelating ligands are often added. nih.govjenabioscience.comnih.gov These ligands protect the copper ion from oxidation and unwanted side reactions. uah.edu The choice of buffer is also critical in bioconjugation; phosphate (B84403) or HEPES buffers are compatible, whereas Tris buffer should be avoided as it can inhibit the catalyst. nih.govjenabioscience.com

| Parameter | Typical Condition | Purpose/Comment | Reference |

|---|---|---|---|

| Copper Source | CuSO₄·5H₂O | Stable Cu(II) precursor, reduced in situ to active Cu(I). | nih.govnih.gov |

| Reducing Agent | Sodium Ascorbate | Reduces Cu(II) to Cu(I). Excess is often used. | nih.govjenabioscience.com |

| Ligand | THPTA, Bathophenanthroline | Stabilizes the Cu(I) catalyst, accelerates the reaction, and prevents oxidation. | jenabioscience.comnih.gov |

| Solvent | Water, t-BuOH/H₂O, DMF, Acetonitrile | Reaction is effective in a wide range of solvents, including aqueous media. | researchgate.netnih.govacs.org |

| Temperature | Room Temperature to 80°C | Most reactions proceed efficiently at ambient temperatures. | acs.orgnih.gov |

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) for 1,5-Regioselectivity

As a powerful complement to CuAAC, the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) provides exclusive access to 1,5-disubstituted 1,2,3-triazoles. wikipedia.orgacs.orgchalmers.se This alternative regioselectivity stems from a different reaction mechanism that does not involve a metal acetylide intermediate. researchgate.netorganic-chemistry.org The proposed mechanism for RuAAC involves the oxidative coupling of the azide and the alkyne to form a six-membered ruthenacycle intermediate. researchgate.netacs.org Subsequent reductive elimination yields the 1,5-triazole product. researchgate.netorganic-chemistry.org

A key advantage of the RuAAC reaction is its tolerance for both terminal and internal alkynes, broadening its synthetic scope compared to CuAAC, which is limited to terminal alkynes. acs.orgnih.govchalmers.se The reaction has been shown to be effective for alkynes bearing a phosphonate (B1237965) group, demonstrating its utility for creating 1,5-triazolyl-phosphonates. acs.org Commonly used catalysts are pentamethylcyclopentadienyl ruthenium(II) complexes such as [CpRuCl(PPh₃)₂] or [CpRuCl(COD)]. acs.orgnih.govorganic-chemistry.org

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) in Chemical Biology

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a catalyst-free variant of the click reaction, making it exceptionally suitable for applications in living systems where the toxicity of metal catalysts is a concern. magtech.com.cnnih.gov The reaction's driving force comes from the high ring strain of a cyclooctyne (B158145) derivative, which readily reacts with an azide to form a stable triazole. magtech.com.cn

This bioorthogonal reaction proceeds efficiently at ambient temperatures and in complex biological media without interfering with native biochemical processes. nih.gov The development of various cyclooctynes, such as difluorobenzocyclooctyne (DIFBO) and dibenzocyclooctynol (DIBO), has led to faster reaction kinetics, expanding the applications of SPAAC in fields like polymer chemistry and the labeling and visualization of biomolecules, such as glycans, in living cells. magtech.com.cnnih.govnih.gov In this context, a molecule like diprop-2-yn-1-yl methylphosphonate could be derivatized into an azide-bearing probe to react with a strained alkyne incorporated into a biological system, or vice-versa.

Hydrofunctionalization Reactions of Alkynes

Hydrofunctionalization reactions involve the addition of an H–X molecule across the triple bond of an alkyne. These reactions are highly atom-economical and provide a direct route to functionalized alkenes. For alkynyl phosphonates, this offers a pathway to vinylphosphonate (B8674324) derivatives, which are important synthetic intermediates.

A notable example is hydrostannylation, which involves the addition of a tin hydride (R₃Sn-H) across the alkyne. qub.ac.uk Classically performed under radical conditions, modern methods often employ transition metal catalysts (e.g., palladium, molybdenum, ruthenium) to achieve high levels of stereo- and regiocontrol. qub.ac.uk Depending on the catalyst system and reaction conditions, it is possible to selectively synthesize different isomers of the resulting vinylstannane product. qub.ac.uk While radical-mediated hydrostannylation has been studied, recent findings suggest a hybrid mechanism involving single-electron transfer, which requires trace amounts of molecular oxygen. nih.gov

Catalytic Hydrophosphorylation of Terminal Alkynes

While specific studies on the hydrophosphorylation of di(prop-2-yn-1-yl) methylphosphonate are not extensively detailed in the surveyed literature, the general reaction involves the addition of a P-H bond from a hydrophosphorylating agent, such as a dialkyl phosphite (B83602), across the carbon-carbon triple bond. This process, typically catalyzed by transition metals or radicals, can lead to the formation of vinylphosphonates. The reaction can proceed with varying regioselectivity (α- or β-addition) and stereoselectivity (E- or Z-isomer), depending on the chosen catalyst and reaction conditions. Given the two alkyne groups in the substrate, this reaction could yield mono- or bis-hydrophosphorylated products.

Hydrometalation Reactions (e.g., Hydrosilylation, Hydroborylation)

Hydrometalation reactions provide a powerful method for introducing metallic or metalloid fragments onto the alkyne, which can then be used in subsequent cross-coupling reactions or be converted to other functional groups.

Hydrosilylation: This reaction involves the addition of a silicon-hydride (Si-H) bond across the alkyne. It is a well-established method for synthesizing vinylsilanes. The regioselectivity and stereoselectivity are highly dependent on the catalyst (e.g., platinum, rhodium, ruthenium complexes) and the nature of the silane. For a terminal alkyne like those in di(prop-2-yn-1-yl) methylphosphonate, the reaction can yield α- and β-adducts with either (E)- or (Z)-stereochemistry.

Hydroboration: The addition of a boron-hydride (B-H) bond to the alkyne, followed by an oxidative workup (commonly with hydrogen peroxide and a base), typically results in the anti-Markovnikov addition of water, yielding an aldehyde or ketone after tautomerization. Alternatively, the intermediate organoborane can be used in other transformations like Suzuki-Miyaura cross-coupling reactions.

Bisphosphination of Alkynes

The bisphosphination of alkynes is a reaction that installs two phosphino (B1201336) groups across the carbon-carbon triple bond. This transformation can be achieved using reagents like tetraorganodiphosphines or by a double hydrophosphination. The resulting vicinal bisphosphines are valuable ligands for coordination chemistry and catalysis. Research into novel cycloaddition reactions has led to the formation of cyclic tetraphosphonium dications with four linked phosphorus atoms, demonstrating complex phosphorus-based molecular architectures. rsc.org

Palladium-Catalyzed Coupling Reactions (e.g., Sonogashira-type)

The Sonogashira coupling is a cornerstone reaction for terminal alkynes, enabling the formation of a carbon-carbon bond between the sp-hybridized carbon of the alkyne and an sp2-hybridized carbon of an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction is a powerful tool for extending the carbon framework of di(prop-2-yn-1-yl) methylphosphonate.

The reaction is typically catalyzed by a palladium(0) complex, such as Pd(PPh₃)₄, and requires a copper(I) co-catalyst (e.g., CuI) and a mild amine base. wikipedia.orgorganic-chemistry.org The base serves to deprotonate the terminal alkyne, forming a copper acetylide in situ, which then undergoes transmetalation with the palladium complex. wikipedia.org Reductive elimination from the resulting palladium(II) intermediate yields the coupled product and regenerates the active palladium(0) catalyst. libretexts.org Due to the presence of two terminal alkynes, di(prop-2-yn-1-yl) methylphosphonate can undergo mono- or di-coupling, allowing for the synthesis of symmetrical or unsymmetrical derivatives.

| Reactant 1 | Reactant 2 (Aryl/Vinyl Halide) | Catalyst System | Product Type | Ref. |

| Terminal Alkyne | Aryl or Vinyl Halide | Pd(0) complex, Cu(I) salt, Amine Base | Arylalkyne or En-yne | wikipedia.org |

| Terminal Alkyne | Iodophenylalanine-peptides | Pd-catalyst | Ferrocene-labeled peptides | nih.gov |

| Terminal Alkyne | Aryl Bromides | Pd(PhCN)₂Cl₂/P(t-Bu)₃ | Internal Alkynes | organic-chemistry.org |

Cycloaddition Reactions Beyond Azides (e.g., [2+2], [4+2])

The alkyne functionalities in di(prop-2-yn-1-yl) methylphosphonate can participate as dienophiles or dipolarophiles in various cycloaddition reactions. While the copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example, other cycloadditions offer alternative pathways to cyclic structures.

[4+2] Cycloaddition (Diels-Alder Reaction): The alkyne can act as a dienophile, reacting with a conjugated diene to form a six-membered ring. nih.gov These reactions can sometimes be promoted by Lewis acid catalysts or thermal conditions. mdpi.com Research has shown that allenylphosphonates, which are structurally related to alkynes, can undergo [4+2] cycloadditions, suggesting similar reactivity for di(prop-2-yn-1-yl) methylphosphonate. nih.gov Photoinduced [4+2] cycloadditions have also been developed for constructing heterocyclic and bicyclic ring systems. rsc.org

[2+2] Cycloaddition: This reaction involves the combination of two double or triple bonds to form a four-membered cyclobutane (B1203170) or cyclobutene (B1205218) ring. Photochemical conditions are often required to facilitate this transformation. The reaction of allenylphosphonates with certain acetylenedicarboxylates has been shown to proceed via [2+2] cycloaddition, indicating the potential for the alkyne groups of the title compound to undergo similar reactions. nih.gov

Other Derivatizations and Functionalizations of Terminal Alkynes

Beyond the reactions mentioned, the terminal alkyne groups of di(prop-2-yn-1-yl) methylphosphonate are amenable to a wide array of other chemical transformations. These include:

Mannich Reaction: This three-component reaction of the terminal alkyne, an aldehyde (like formaldehyde), and a secondary amine yields a propargylamine (B41283).

Cadiot-Chodkiewicz Coupling: This reaction couples a terminal alkyne with a 1-haloalkyne to produce an unsymmetrical di-alkyne, catalyzed by a copper(I) salt in the presence of an amine base.

Alkynylative Benzannulation: Recent developments have shown that terminal alkynes can participate in complex cascade reactions, such as an alkynylative [5+1] benzannulation, to construct substituted benzene (B151609) rings. rsc.org

These varied reactions underscore the synthetic utility of di(prop-2-yn-1-yl) methylphosphonate as a scaffold for creating diverse and complex molecules for applications in materials science, medicinal chemistry, and catalysis.

Coordination Chemistry and Metal Complexes

Phosphonate (B1237965) Esters as Ligands in Transition Metal Chemistry

Phosphonate esters, and the broader class of phosphonates, are well-established ligands in coordination chemistry. wikipedia.orgthinkdochemicals.com The defining feature of their coordinating ability is the phosphoryl group (P=O), where the oxygen atom acts as a potent Lewis base, readily donating its lone pair of electrons to a metal center. The coordination of the phosphonate group can significantly influence the electronic properties of the resulting metal complexes. nih.gov

Phosphonates are recognized as effective chelating agents, capable of binding tightly to a variety of di- and trivalent metal ions. wikipedia.orgthinkdochemicals.com This strong binding affinity contributes to the formation of stable metal complexes and is a key reason for their use in applications such as water softening and as stabilizing agents. wikipedia.orgthinkdochemicals.com The introduction of other donor groups into the phosphonate-containing molecule can enhance its metal-binding capabilities, leading to the formation of multidentate ligands. wikipedia.org

The stability of metal complexes with phosphonate ligands generally increases with the number of phosphonic acid groups present. wikipedia.org While phosphonic acids themselves have limited solubility, their ester derivatives often exhibit improved solubility in organic solvents, facilitating their use in a wider range of reaction conditions.

Alkyne Ligands in Organometallic Chemistry

Alkyne complexes are a significant class of organometallic compounds with varied applications in catalysis, materials science, and pharmaceuticals. numberanalytics.com The carbon-carbon triple bond of an alkyne can coordinate to a metal center in several ways, most commonly in an η²-fashion, where the alkyne acts as a two-electron donor. numberanalytics.com This interaction is well-described by the Dewar-Chatt-Duncanson model, which involves a synergistic combination of σ-donation from the alkyne's π-orbitals to the metal and π-back-donation from the metal's d-orbitals into the alkyne's π*-antibonding orbitals. numberanalytics.com

Upon coordination, the alkyne molecule undergoes significant structural changes. The C≡C bond elongates, and the substituents on the alkyne bend back, away from the metal center, resulting in a non-linear geometry. wikipedia.orgilpi.com The extent of these changes provides insight into the nature of the metal-alkyne bond. For instance, in some complexes, particularly with early transition metals, the back-donation is so significant that the coordinated alkyne is better described as part of a metallacyclopropene ring, with the metal in a formal +2 higher oxidation state. wikipedia.orgilpi.com

Alkynes can also act as bridging ligands between two or more metal centers, donating a total of four electrons. wikipedia.org This bridging capability allows for the construction of polynuclear complexes with potentially interesting electronic and catalytic properties. uni-rostock.de

Computational and Theoretical Chemistry Studies

Quantum Chemical Investigations of Phosphonate (B1237965) Systems

Quantum chemical methods are fundamental to understanding the electronic structure and energetics of phosphonate systems. These ab initio and semi-empirical calculations provide a basis for exploring molecular geometries, reaction energies, and spectroscopic properties.

A key aspect explored through quantum chemistry is the tautomeric equilibrium between phosphites and phosphonates. For instance, quantum chemical calculations at the restricted Hartree-Fock level have been used to examine the phosphite-phosphonate tautomerization. dtic.mil These studies, which also included the analysis of phosphonic acid and trimethyl phosphite (B83602) systems, aimed to determine the gas-phase equilibrium position. The general finding is that the equilibrium heavily favors the phosphonate form unless significant electron-withdrawing groups are present on the phosphorus moiety. dtic.mil

The choice of computational method can influence the accuracy of the results. A comparison of semi-empirical and ab initio methods for bis(2-ethylhexyl) phosphonate revealed that none of the methods consistently produced thermodynamic values with an accuracy better than 5 kcal/mole. dtic.mil This highlights the importance of method selection and validation in quantum chemical studies.

Vibrational spectra, a key experimental observable, can be accurately predicted using quantum chemical calculations. For example, the vibrational spectra for trimethyl phosphite and dimethyl methylphosphonate (B1257008) (DMMP) were calculated at the HF/6-31G** level of theory. These calculated frequencies were then compared with experimental measurements to make individual assignments for the observed vibrational bands. dtic.mil Such studies are crucial for interpreting experimental spectra and understanding the vibrational modes of phosphonate-containing molecules.

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) has become a workhorse in computational chemistry for studying the mechanisms of chemical reactions involving phosphonates. Its balance of computational cost and accuracy makes it well-suited for exploring complex reaction pathways, transition states, and selectivity.

DFT calculations have been instrumental in mapping out the intricate details of reactions involving phosphonates. For example, the mechanism of the Arbuzov reaction, a classic method for preparing phosphonate esters, has been studied using DFT. chemrxiv.org Investigations into the reaction between ethyl halides and trimethoxyphosphine showed that the reaction proceeds in two stages: a nucleophilic attack of the carbon atom by phosphorus, followed by the interaction of a methyl group from one of the methoxy (B1213986) groups with the halide. chemrxiv.org The second stage was identified as the rate-limiting step. chemrxiv.org

Similarly, DFT has been used to rationalize the reaction mechanisms of the phosphonation of heteroaryl N-oxides with H-phosphonates. researchgate.net These studies revealed that H-phosphonates can exist as a mixture of two tautomers, both of which can react to form the product via distinct intermediates. researchgate.net The subsequent dehydration process was also investigated, with several possible pathways being proposed and evaluated energetically. researchgate.net

In the context of enzyme-catalyzed reactions, DFT has been employed to investigate the reaction mechanism of α-phosphomannomutase1, an enzyme implicated in a congenital disorder of glycosylation. nih.gov The study focused on the interconversion of α-D-mannose 1-phosphate to D-mannose 6-phosphate, a process involving a phosphoryl group transfer. The calculations, performed on models in both protonated and deprotonated states, supported the role of specific amino acid residues in the catalytic process. nih.gov

The cleavage of phosphodiester bonds, a fundamental process in biochemistry, has also been a subject of DFT studies. The mechanism of phosphodiester cleavage mediated by monozinc complexes was investigated using the TPSS functional. nih.gov These calculations pointed towards a general base catalysis mechanism, where the flexibility of the Zn(II) ion's coordination and hydrogen bonding play a crucial role in stabilizing the transition state. nih.gov

DFT calculations are powerful tools for predicting the regioselectivity and stereoselectivity of chemical reactions. For instance, in the phosphonation of heteroaryl N-oxides, DFT can be used to compare the activation barriers for reaction at different positions of the heteroaromatic ring, thereby predicting the most likely site of phosphonation. researchgate.net

In reactions where new stereocenters are formed, DFT can be used to calculate the energies of the diastereomeric transition states. This allows for the prediction of the major diastereomer that will be formed. For example, in Lewis acid-promoted ketene-alkene [2+2] cycloaddition reactions, DFT has been used to investigate the diastereomeric reaction channels, both with and without a catalyst, to understand the origins of the observed stereoselectivity. researchgate.net

Beyond reaction pathways, DFT provides a wealth of information about the electronic structure of molecules. Reactivity descriptors, derived from the electronic structure, can be used to predict and rationalize chemical reactivity.

Natural Bond Orbital (NBO) analysis is a common technique used in conjunction with DFT calculations to gain insight into bonding and charge distribution within a molecule. researchgate.net For example, NBO analysis can be used to understand the donor-acceptor interactions between orbitals, which can be related to the stability of different conformations or the reactivity of different sites in a molecule. researchgate.net

Frontier Molecular Orbital (FMO) theory, which considers the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), is another powerful tool for analyzing reactivity. The energies and shapes of the HOMO and LUMO can indicate the most likely sites for nucleophilic and electrophilic attack, respectively. DFT calculations can provide detailed information about the FMOs of phosphonate compounds and their reaction partners. researchgate.net

Other electronic structure analysis methods, such as the calculation of electrostatic potential maps and the use of reactivity indices like the Fukui function, can further refine the understanding of a molecule's reactivity. researchgate.net These methods can be particularly useful for understanding the interactions of phosphonates with biological targets or surfaces.

Molecular Dynamics Simulations of Phosphonate-Containing Macromolecules

MD simulations have been extensively used to study proteins, including those that interact with phosphonates or are post-translationally modified with phosphate (B84403) groups, which are structurally similar to phosphonates. For example, MD simulations have been used to investigate the conformational ensembles of phosphorylated intrinsically disordered proteins. nih.gov These simulations, which require accurate force fields to describe the interactions between atoms, can reveal how phosphorylation affects the protein's structure and dynamics. nih.gov A comparison of different force fields, such as Amber and CHARMM, showed that the choice of force field can significantly impact the simulated conformations, highlighting the importance of force field validation. nih.govacs.org

In the context of materials science, MD simulations have been used to study the self-organization of phosphonic acids on surfaces, such as aluminum oxide. rsc.org These simulations can elucidate the mechanisms of self-assembled monolayer (SAM) formation, including the role of the solvent and the interactions between the phosphonic acid headgroups and the surface. rsc.org

MD simulations have also been applied to study enzyme catalysis. For instance, MD simulations of protein tyrosine phosphatase N12, combined with crystallographic data, provided insights into the catalytic mechanism of this enzyme. nih.gov The simulations revealed conformational changes in the enzyme during the dephosphorylation reaction, including the reorientation of the catalytic cysteine residue. nih.gov

The interaction of ions with lipid membranes containing phosphocholine (B91661) headgroups has also been investigated using a combination of MD simulations and quantum chemical calculations. acs.org These studies aim to provide a detailed understanding of the energetic and structural factors that govern ion-lipid interactions at the membrane interface. acs.org

Structure-Reactivity and Structure-Property Relationships from Computational Models

A major goal of computational chemistry is to establish clear relationships between the structure of a molecule and its reactivity or properties. These structure-reactivity relationships (SRRs) and structure-property relationships (SPRs) are invaluable for the rational design of new molecules with desired characteristics.

Computational models have been successfully used to establish SRRs for various catalytic reactions. For example, in nickel-catalyzed cross-coupling reactions, a combination of data-driven classification analysis, mechanistic organometallic studies, and DFT calculations has been used to understand the SRRs of Buchwald-type phosphine (B1218219) ligands. escholarship.orgnih.govchemrxiv.org These studies have rationalized the observed reactivity patterns and provided principles for the rational selection of ligands for specific catalytic applications. escholarship.orgnih.govchemrxiv.org

In the field of materials science, computational models have been used to investigate the SPRs of phosphonate-derivatized ruthenium polypyridyl dyes used in dye-sensitized solar cells. acs.org These studies explored how the structure of the dye, including the number and position of phosphonate anchoring groups, affects the photophysical and electrochemical properties of the dye when bound to a semiconductor surface. The results provided insights into the balance between electron injection efficiency and stability, guiding the design of more efficient solar energy conversion devices. acs.org

The development of quantitative structure-property relationship (QSPR) models is another area where computational chemistry plays a crucial role. These models use statistical methods to correlate calculated molecular descriptors with experimentally observed properties. While not explicitly detailed in the provided search results for diprop-2-yn-1-yl methylphosphonate, the general approach is widely applicable to phosphonates for predicting properties such as toxicity, environmental fate, or biological activity.

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of propargyl phosphonates, including diprop-2-yn-1-yl methylphosphonate (B1257008), is a cornerstone of their utility. Future efforts will likely focus on creating more efficient and environmentally benign synthetic routes.

Current methods for generating propargyl derivatives often involve multi-step processes. nih.gov For instance, the Barbier-type nucleophilic addition of propargyl halides to carbonyls, mediated by metals, is a key strategy for forming carbon-carbon bonds. nih.gov Similarly, palladium-catalyzed reactions of propargylic derivatives with phosphorus nucleophiles are employed to produce allenylphosphonates. organic-chemistry.org

Future research will likely aim to develop one-pot reactions and streamline existing multi-step syntheses. The discovery of novel catalytic systems that offer higher yields, greater selectivity, and milder reaction conditions is a significant area of interest. nih.gov This includes exploring new metal catalysts and organocatalysts to improve efficiency and reduce environmental impact.

Exploration of Unprecedented Reactivity Modes for Alkyne and Phosphonate (B1237965) Groups

The dual functionality of the alkyne and phosphonate groups in diprop-2-yn-1-yl methylphosphonate offers a rich landscape for exploring novel chemical transformations. The propargyl group is a versatile moiety, and its incorporation into molecules opens up new synthetic possibilities. researchgate.net

Future investigations may uncover new cycloaddition reactions, transition-metal-catalyzed cross-coupling reactions, and novel rearrangements involving the alkyne functionality. The phosphonate group, a mimic of biological phosphates, can be transformed into various fluorine-containing phosphonic analogs of nucleotides. google.com Research into the synergistic reactivity between the alkyne and phosphonate groups could lead to the discovery of entirely new classes of reactions and molecular architectures. This includes exploring their roles in asymmetric synthesis to produce chiral molecules with high enantiomeric purity.

Design of Next-Generation Functional Materials with Tailored Properties

The unique structural and electronic properties of propargyl phosphonates make them attractive building blocks for advanced functional materials. chemscene.com Metal phosphonate frameworks, a class of coordination polymers, are gaining attention for their potential in adsorption, catalysis, and other functional applications. researchgate.net

Future research will likely focus on the rational design and synthesis of polymers, dendrimers, and metal-organic frameworks (MOFs) incorporating this compound. By controlling the architecture and functionality at the molecular level, it may be possible to create materials with tailored optical, electronic, and mechanical properties. kaust.edu.sa Potential applications for these next-generation materials include sensors, catalysts, and biocompatible materials for biomedical applications. The combination of building blocks with specific geometries and metal precursors can generate a variety of metal phosphonates with different porosities and compositions. kaust.edu.sa

Integration with Green Chemistry Principles

The principles of green chemistry are increasingly influencing the direction of chemical research and development. researchgate.netthepharmajournal.com For the synthesis and application of this compound, this translates to a focus on sustainability.

Future research will emphasize the use of renewable starting materials, environmentally benign solvents, and energy-efficient reaction conditions. researchgate.netrsc.org The development of catalytic systems that can be easily recovered and reused is a key aspect of this trend. frontiersin.org Furthermore, designing processes that minimize waste generation and avoid the use of hazardous reagents will be a priority. nih.gov An example of a greener synthetic approach is the use of a PEG/KI catalytic system for the synthesis of benzyl (B1604629) phosphonates, which avoids volatile and toxic organic solvents. frontiersin.org

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry has become an indispensable tool for understanding and predicting chemical phenomena. frontiersin.org For this compound, advanced computational modeling can provide deep insights into its structure, reactivity, and potential applications.

Future research will likely employ sophisticated computational methods, such as density functional theory (DFT) and ab initio molecular dynamics, to model reaction mechanisms and predict the properties of new materials. nih.govmdpi.com These computational studies can guide experimental work by identifying promising synthetic targets and reaction conditions. nih.gov This synergy between computational and experimental chemistry will accelerate the pace of discovery and innovation in the field.

Expanding the Scope of Heterocyclic Synthesis using Propargyl Phosphonates

Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. Propargyl phosphonates have shown promise as versatile precursors for the synthesis of a wide range of heterocyclic systems.

Future research will likely explore new strategies for the construction of novel heterocyclic scaffolds using this compound as a key building block. This could involve developing new cycloaddition reactions, tandem reactions, and multicomponent reactions. For example, perfluoroalkylated heterocyclic phosphonates have been synthesized through 1,3-dipolar cycloaddition of aromatic nitrile oxides with perfluoroalkylated alkynylphosphonates. rsc.org The ability to create diverse libraries of heterocyclic compounds will open up new opportunities for drug discovery and the development of new functional materials. mdpi.comnih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.